molecular formula C26H25F2NO4 B2653917 Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate CAS No. 1923127-12-1

Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate

Cat. No.: B2653917
CAS No.: 1923127-12-1
M. Wt: 453.486
InChI Key: YPKVMMBKDPUUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate is a structurally complex heterocyclic compound featuring a pyridoazepine core fused with two 4-fluorobenzyl groups and a methyl carboxylate ester.

Properties

IUPAC Name

methyl 3,3-bis[(4-fluorophenyl)methyl]-2,4-dioxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F2NO4/c1-33-24(31)22-21-5-3-2-4-14-29(21)25(32)26(23(22)30,15-17-6-10-19(27)11-7-17)16-18-8-12-20(28)13-9-18/h6-13H,2-5,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKVMMBKDPUUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCCN2C(=O)C(C1=O)(CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]azepine Core: This step involves the cyclization of a suitable precursor, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Introduction of the Fluorobenzyl Groups: This step is achieved through a nucleophilic substitution reaction, where 4-fluorobenzyl bromide reacts with the intermediate compound in the presence of a strong base like sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl positions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOMe or KOtBu in an aprotic solvent like DMF.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl groups may enhance binding affinity through hydrophobic interactions and halogen bonding. The pyrido[1,2-a]azepine core can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Core Structure Key Substituents Physical Properties Functional Implications
Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate (Target Compound) Pyrido[1,2-a]azepine (7-ring) - Two 4-fluorobenzyl groups
- Methyl carboxylate ester
Not reported in evidence Enhanced lipophilicity (fluorobenzyl groups); ester may improve bioavailability
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l, ) Imidazo[1,2-a]pyridine (6-ring) - 4-Nitrophenyl
- Cyano group
- Phenethyl chain
M.p. 243–245°C; 51% yield Nitro groups may confer electron-withdrawing effects; cyano group could influence reactivity
(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-... (Patent Compound, ) Pyrido[1,2-b]pyridazine (6-ring) - 3-Fluorophenylmethyl
- Trifluoromethyl furan carboxamide
Synthesized via piperidine derivatives Carboxamide improves solubility; trifluoromethyl enhances metabolic stability

Key Differences and Implications

Core Ring Systems: The target compound’s 7-membered azepine ring provides greater conformational flexibility compared to the 6-membered imidazo[1,2-a]pyridine or pyrido[1,2-b]pyridazine cores in analogs . This flexibility may influence binding to biological targets, such as enzymes with larger active sites.

Substituent Effects :

  • The bis-4-fluorobenzyl groups in the target compound likely increase lipophilicity, promoting membrane permeability compared to the 4-nitrophenyl group in Compound 1l () .
  • The trifluoromethyl furan in the patent compound () introduces strong electron-withdrawing effects, which may stabilize the molecule against oxidative degradation .

Functional Groups :

  • The methyl carboxylate ester in the target compound contrasts with the diethyl ester in Compound 1l and the carboxamide in the patent compound. Esters are typically hydrolyzed in vivo to carboxylic acids, whereas carboxamides resist hydrolysis, suggesting divergent metabolic pathways .

Research and Development Considerations

  • Lumping Strategy : suggests that compounds with similar cores or substituents may be grouped for modeling purposes. However, the target compound’s unique azepine ring and fluorobenzyl groups likely exclude it from such simplifications .

Biological Activity

Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity by reviewing relevant studies and data.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by a complex structure that includes a pyrido[1,2-a]azepine moiety. The presence of fluorine substituents on the benzyl groups may enhance its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the compound's potent antitumor effects. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines. An example includes an IC50 value of 1.95 µM against A549 lung cancer cells .
  • Mechanism of Action : The compound acts as a PARP-1 inhibitor with an IC50 of 19.24 nM. This inhibition leads to decreased poly(ADP-ribose) (PAR) synthesis and induces apoptosis in cancer cells .

Apoptosis Induction

The compound has been shown to induce apoptosis in A549 cells. Flow cytometry analyses revealed:

  • Apoptosis rates increased in a dose-dependent manner with treatment concentrations leading to significant late apoptosis (P < 0.001) .
  • Western blotting indicated upregulation of cleaved-caspase 3 levels, suggesting activation of apoptotic pathways .

Pharmacokinetics and Toxicity

ADMET Properties : The compound exhibits favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles similar to established drugs like rucaparib. This suggests it may have good bioavailability and safety profiles for further development .

Data Tables

Biological Activity IC50 Value Cell Line Reference
Antitumor1.95 µMA549 (lung cancer)
PARP-1 Inhibition19.24 nM-
Apoptosis Induction-A549 (dose-dependent)

Case Study 1: Antitumor Efficacy

A study conducted on various derivatives of octahydropyrido compounds found that methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo showed superior anti-proliferative effects compared to other tested compounds. The study emphasized its potential as a lead compound for developing new anticancer therapies.

Case Study 2: PARP-1 Inhibition

Research focusing on PARP inhibitors highlighted this compound's ability to effectively reduce PAR synthesis in cancer cells. This study provided insights into its mechanism and potential therapeutic applications in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.